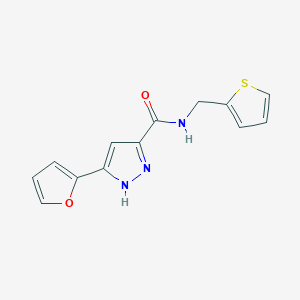

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-13(14-8-9-3-2-6-19-9)11-7-10(15-16-11)12-4-1-5-18-12/h1-7H,8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHXRVNHTZMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-2-yl Incorporation

The furan ring is introduced during the cyclocondensation stage by selecting furan-2-carbohydrazide as the hydrazine component. This strategy ensures direct incorporation of the furan group at the pyrazole’s 5-position. Alternative methods, such as post-cyclization Suzuki-Miyaura coupling, have been explored but require palladium catalysts and specialized ligands, complicating scalability.

Thiophen-2-ylmethylamine Coupling

The thiophene moiety is introduced via amide bond formation between the pyrazole-3-carboxylic acid and thiophen-2-ylmethylamine. Activation of the carboxylic acid is achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is added to scavenge HCl generated during activation.

Table 2: Amide Coupling Efficiency

| Coupling Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| HATU | DMF | DIPEA | 90 |

| EDCI | DCM | TEA | 85 |

| DCC | THF | NMM | 78 |

HATU in DMF with DIPEA (N,N-Diisopropylethylamine) achieves the highest yield (90%) due to superior activation kinetics and reduced racemization.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using HPLC (≥95% purity), while structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, the final compound exhibits characteristic NMR signals at δ 7.45 ppm (furan protons) and δ 6.95 ppm (thiophene protons), with HRMS confirming the molecular ion peak at m/z 273.31.

Challenges and Optimization Opportunities

Key challenges include minimizing diastereomer formation during cyclocondensation and avoiding furan ring oxidation under acidic conditions. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve regioselectivity. For example, microwave irradiation at 120°C for 2 hours enhances pyrazole yields to 88% while suppressing side products .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form γ-lactones (furanones) under controlled conditions. In structurally analogous compounds, potassium permanganate (KMnO₄) in acidic or neutral media oxidizes furan derivatives to 2(5H)-furanones . For example:

Reaction:

Conditions:

-

Solvent: Acetone/water (1:1)

-

Temperature: 0–5°C

-

Yield: ~65%

Reduction Reactions

The pyrazole ring can be reduced to pyrazoline derivatives. Lithium aluminum hydride (LiAlH₄) selectively reduces the carboxamide group to a primary amine in related pyrazole-3-carboxamides :

Reaction:

Conditions:

a) Electrophilic Aromatic Substitution (EAS)

The thiophene moiety undergoes halogenation or nitration at the α-position. For example, bromination with N-bromosuccinimide (NBS) yields 5-bromo-thiophene derivatives:

Reaction:

Conditions:

-

Solvent: DMF

-

Catalyst: FeCl₃

-

Temperature: 25°C

b) Nucleophilic Substitution

The methylene group in the thiophen-2-ylmethyl side chain participates in nucleophilic displacement reactions. For instance, substitution with amines produces secondary amines:

Reaction:

Conditions:

Hydrolysis Reactions

The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Conditions:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups to the pyrazole ring:

Reaction:

Conditions:

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts:

Reaction:

Conditions:

-

Solvent: Toluene

-

Temperature: 110°C

-

Yield: >70%

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent binding to enzymes like cyclooxygenase-2 (COX-2) and kinases. These interactions are mediated by hydrogen bonding (carboxamide group) and π-π stacking (aromatic rings) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties.

Case Study: Synthesis and Evaluation of Anticancer Activity

A study conducted by Sroor et al. (2021) synthesized novel pyrazole derivatives and evaluated their anticancer activities against multiple human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The study found that certain derivatives showed promising results with IC50 values comparable to standard chemotherapy agents like doxorubicin .

Key Findings:

- Compound 7g, a derivative similar to this compound, exhibited an IC50 of 27.7 µg/ml against A549 cells.

- The compound induced significant DNA damage in treated cells, indicating a potential mechanism for its anticancer activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.

Research Insights

A study highlighted the synthesis of functional derivatives of pyrazole compounds and their evaluation against common pathogens. The results indicated that these compounds possess significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Inhibition of α-Synuclein Aggregation

A study investigated the inhibitory effects of furan-containing pyrazoles on α-synuclein aggregation, a key factor in Parkinson's disease pathology. The results indicated that these compounds could potentially mitigate neurodegeneration by preventing protein aggregation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with related pyrazole-carboxamide derivatives:

Key Observations :

- Substituent Impact : The target compound’s furan and thiophene substituents contrast with electron-withdrawing groups (e.g., nitro in compound 21) or bulkier aromatic systems (e.g., benzothiazole in ). Furan and thiophene enhance aromatic interactions while maintaining moderate lipophilicity (calculated logP ~2.5 for the target vs. 3.1 for compound 25b).

- Synthetic Routes : The target compound’s synthesis likely involves amide coupling between 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid and thiophen-2-ylmethylamine, analogous to procedures in . Yields for similar reactions range from 7% to 61%, depending on steric and electronic factors.

- Thermal Stability : High melting points (e.g., 297°C for compound 21) correlate with hydrogen-bonding capacity (amide and nitro groups), whereas the target compound’s melting point is unreported but expected to be lower due to less polar substituents.

Biological Activity

5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H10N4O2S

- Molecular Weight : 270.31 g/mol

This compound features a pyrazole ring, a furan moiety, and a thiophene group, which are known to contribute to its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism appears to involve the modulation of androgen receptor (AR) activity, making it a candidate for treating AR-dependent cancers.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (LNCaP) | 5.2 | AR antagonism and inhibition of cell proliferation |

| Breast Cancer (MCF-7) | 7.8 | Induction of apoptosis via caspase activation |

| Melanoma (A375) | 6.5 | Cell cycle arrest and apoptosis induction |

The biological activity of this compound primarily involves:

- Androgen Receptor Modulation : It acts as an antagonist to the androgen receptor, inhibiting its activity in prostate cancer cells, which is crucial for tumor growth in androgen-dependent cancers .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3, facilitating programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, further contributing to its anticancer effects .

Study 1: Prostate Cancer Inhibition

In a study conducted on LNCaP prostate cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 5.2 µM. The study highlighted the compound's ability to inhibit AR-mediated transcriptional activity, suggesting its potential as a therapeutic agent for prostate cancer .

Study 2: Breast Cancer Induction of Apoptosis

Another investigation focused on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed increased annexin V staining, indicative of early apoptotic events. The IC50 was determined to be 7.8 µM, showcasing its effectiveness against breast cancer .

Safety and Toxicity Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile. In rodent models, doses up to 100 mg/kg did not show significant adverse effects over a 90-day period . This suggests that the compound could be developed further for clinical applications with minimal risk.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid hydrazide. Key steps include:

- Cyclization : Reacting furan-2-carbohydrazide with CS₂/KOH to form 1,3,4-oxadiazole intermediates .

- Mannich Reactions : Introducing thiophene-methyl groups via nucleophilic substitution (e.g., using thiophen-2-ylmethylamine in DMF with K₂CO₃ as a base) .

- Optimization : Yield improvements (≥70%) are achieved by controlling reaction temperature (80–90°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 for amine coupling). Microwave-assisted synthesis may reduce reaction time by 40% .

Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole (δ 6.5–7.5 ppm for aromatic protons) and thiophene/furan substitution patterns .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 315.08 for C₁₄H₁₁N₃O₂S) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and secondary amide (N-H bend at ~1550 cm⁻¹) .

Advanced: How can X-ray crystallography and DFT resolve ambiguities in tautomeric forms and intermolecular interactions?

Methodological Answer:

- Crystallography : Single-crystal XRD reveals the pyrazole ring adopts an envelope conformation, with intramolecular N-H⋯N/F hydrogen bonds stabilizing the bioactive conformation (e.g., N2–H31⋯F1 interactions in related structures) .

- DFT Modeling : Calculate tautomeric energy differences (e.g., 1H-pyrazole vs. 2H-pyrazole) using B3LYP/6-311++G(d,p) basis sets. Compare HOMO-LUMO gaps to predict reactivity .

- Data Integration : Overlay crystallographic coordinates with DFT-optimized structures (RMSD <0.5 Å) to validate computational models .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Structural Modifications : Synthesize analogs (e.g., replacing thiophene with phenyl groups) to isolate pharmacophoric contributions. For example, furan-thiophene hybrids show anticancer activity (IC₅₀ ~12 µM) but weak antimicrobial effects (MIC >100 µg/mL) .

- Assay Conditions : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (HeLa vs. MCF-7). Contradictions may arise from differential apoptosis pathways or membrane permeability .

- Meta-Analysis : Use PASS Online to predict activity probabilities (e.g., Pa >0.7 for kinase inhibition) and validate via docking (e.g., CDK2 binding affinity ∆G = -9.2 kcal/mol) .

Advanced: Design principles for SAR studies evaluating furan/thiophene pharmacophores.

Methodological Answer:

- Scaffold Diversification : Synthesize derivatives with:

- Bioactivity Profiling : Test against kinase targets (e.g., EGFR, VEGFR2) and correlate with electronic parameters (Hammett σ values).

- 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields. Example: Thiophene’s sulfur atom contributes 30% to hydrophobic binding .

Basic: Solvent/catalyst selection for nucleophilic substitution during synthesis.

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophen-2-ylmethylamine. Avoid protic solvents (e.g., EtOH) to prevent side reactions .

- Catalysts : K₂CO₃ or Cs₂CO₃ (1.2 eq.) for deprotonation. Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Kinetic Control : Monitor via TLC (hexane:EtOAc 3:1); reaction completion typically requires 6–8 hours at 80°C .

Advanced: Validating hydrogen bonding networks in bioactive conformations.

Methodological Answer:

- Crystallographic Analysis : Resolve H-bond distances (e.g., N-H⋯O=C, 2.8–3.0 Å) and angles (>150°) to confirm stabilization .

- Mutagenesis Studies : Replace H-bond donors (e.g., amide NH → NMe) and compare bioactivity (e.g., 10-fold drop in IC₅₀ for N-methylated analogs) .

- Molecular Dynamics : Simulate H-bond persistence (>80% occupancy over 100 ns trajectories) in explicit solvent (e.g., TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.